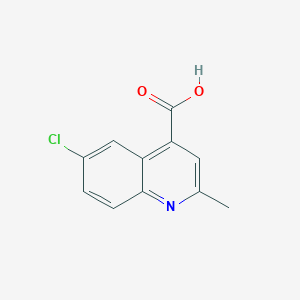

6-Chloro-2-methylquinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

6-chloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWVOHRAYFEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360669 | |

| Record name | 6-chloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-49-9 | |

| Record name | 6-chloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which entails the condensation of isatin and a ketone in an alkaline medium . Another method involves the reaction of 2-methylquinoline-4-carboxylic acid with aromatic aldehydes in the presence of acetic anhydride or piperidine .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to its corresponding amine or alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Applications De Recherche Scientifique

Scientific Research Applications of 6-Chloro-2-methylquinoline-4-carboxylic acid

This compound is a heterocyclic aromatic compound with the molecular formula and a molecular weight of 221.64 g/mol. This compound has a wide range of applications in scientific research, particularly in chemistry and medicinal chemistry. Its unique structure, featuring a quinoline ring with a chlorine atom at the 6-position and a carboxylic acid group at the 4-position, makes it a versatile intermediate for functionalization and application in various fields.

Chemical Properties and Reactions

This compound can undergo various chemical reactions, including oxidation and reduction.

Types of Reactions:

- Oxidation: Introduces additional functional groups or modifies existing ones.

- Reduction: Reduces the compound to its corresponding amine or alcohol.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate or chromium trioxide.

- Reducing agents: Lithium aluminum hydride or sodium borohydride.

- Substitution reagents: Halogens, alkyl halides, or nucleophiles like amines and thiols.

The products of these reactions depend on the specific reagents and conditions used; oxidation can yield quinoline N-oxides, while substitution reactions can produce quinoline derivatives with different functional groups.

This compound (QCA) is of interest in medicinal chemistry because of its biological activities against pathogens, including Mycobacterium tuberculosis (M. tb).

Biological Activity Against Mycobacterium tuberculosis

This compound exhibits anti-tubercular activity by disrupting DNA replication. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| This compound | <16 | Strong anti-TB activity |

| 6a (Halogenated derivative) | <8 | Most inhibitory against M. tb. H37Rv |

| 6g (Iodo derivative) | >64 | Decreased anti-TB activity |

Halogen substitutions at the C-6 position enhance anti-TB activity, while substitutions at other positions reduce efficacy.

Structure-Activity Relationship (SAR)

SAR studies show that modifications to the quinoline structure can lead to changes in biological activity:

| Modification Type | Position | Effect on Activity |

|---|---|---|

| Halogen | C-6 | Increased potency |

| Alkyl Group | C-6 | Enhanced activity with longer chains |

| Nitro Substitution | C-7 | Poor potency |

Case Studies and Research Findings

- In vitro Studies: QCA derivatives inhibit M. tb. growth. Compounds like 6a and 7m show potential as anti-TB agents.

- Cytotoxicity Assays: QCA derivatives exhibit moderate cytotoxicity against human cancer cell lines, suggesting potential for antimicrobial and anticancer activities. IC50 values ranged from 0.57 µg/mL to 11.3 µg/mL.

- Docking Studies: Molecular docking simulations show that QCA derivatives bind effectively to DNA gyrase, validating their design based on SAR principles.

Related Compounds

Mécanisme D'action

The mechanism of action of 6-Chloro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Lipophilicity and Solubility

- The methyl group in this compound provides moderate lipophilicity, balancing solubility in aqueous and organic phases .

- The hydroxyl group in 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid introduces polarity, improving aqueous solubility and enabling hydrogen-bond interactions in biological targets.

Activité Biologique

6-Chloro-2-methylquinoline-4-carboxylic acid (QCA) is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens, including Mycobacterium tuberculosis (M. tb). This article explores the biological activity of this compound, its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline ring with a chlorine atom at the 6-position and a carboxylic acid group at the 4-position. This structure is crucial for its biological activity, as modifications to the quinoline core can significantly impact its efficacy against different biological targets.

The mechanism of action for this compound primarily involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. By disrupting this enzymatic function, the compound effectively inhibits the growth of M. tb., which is critical for treating tuberculosis (TB) .

Biological Activity Against Mycobacterium tuberculosis

Recent studies have demonstrated that this compound exhibits potent anti-tubercular activity. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| This compound | <16 | Strong anti-TB activity |

| 6a (Halogenated derivative) | <8 | Most inhibitory against M. tb. H37Rv |

| 6g (Iodo derivative) | >64 | Decreased anti-TB activity |

The introduction of halogens at the C-6 position has been shown to enhance anti-TB activity, while substitutions at other positions often resulted in reduced efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the quinoline structure can lead to significant changes in biological activity. For instance:

- Halogen Substitutions : Compounds with halogens at C-6 showed increased potency compared to those with substitutions at C-8 or C-7.

- Alkyl Modifications : The introduction of alkyl groups at the C-6 position also demonstrated enhanced activity, particularly with longer chains such as butyl .

Table: Summary of SAR Findings

| Modification Type | Position | Effect on Activity |

|---|---|---|

| Halogen | C-6 | Increased potency |

| Alkyl Group | C-6 | Enhanced activity with longer chains |

| Nitro Substitution | C-7 | Poor potency |

Case Studies and Research Findings

- In vitro Studies : A study assessed various QCA derivatives for their ability to inhibit M. tb. growth using both MABA and LORA assays. Compounds like 6a and 7m showed promising results, indicating their potential as anti-TB agents .

- Cytotoxicity Assays : Other research evaluated the cytotoxic effects of QCA derivatives on human cancer cell lines, revealing moderate cytotoxicity, particularly against HepG2 cells . The IC50 values ranged from 0.57 µg/mL to 11.3 µg/mL, suggesting a dual potential for both antimicrobial and anticancer activities .

- Docking Studies : Molecular docking simulations indicated that QCA derivatives bind effectively to DNA gyrase, correlating well with their observed in vitro activities, thus validating their design based on SAR principles .

Q & A

Q. What are the common synthetic routes for 6-chloro-2-methylquinoline-4-carboxylic acid?

Methodological Answer: Two primary synthetic strategies are adapted from analogous quinoline derivatives:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in an alkaline medium to form the quinoline backbone, followed by selective chlorination at the 6-position .

- POCl₃-Mediated Chlorination : Direct chlorination of 2-methylquinoline-4-carboxylic acid using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under reflux conditions. Workup involves precipitation in ice-cold water for purification .

| Method | Reagents/Conditions | Key Step | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, ketone, NaOH (alkaline) | Cyclization and oxidation | |

| POCl₃ Chlorination | POCl₃, DMF, 100°C reflux | Electrophilic substitution |

Note : Yields are not explicitly reported in the provided evidence; optimization may require adjusting stoichiometry or reaction time.

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Structural confirmation relies on:

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines high-resolution crystallographic data to resolve atomic positions and confirm substituent placement .

- Spectroscopic Methods :

-

NMR : H and C NMR to verify methyl (δ ~2.5 ppm) and carboxylic acid (δ ~170 ppm) groups.

-

Mass Spectrometry : Molecular ion peaks matching the molecular weight (221.64 g/mol, per PubChem data) .

Technique Key Data Points Reference X-ray Crystallography Crystallographic R-factor < 0.05 NMR Methyl (δ 2.5 ppm), carboxylic acid

Q. What are the key applications of this compound in medicinal chemistry?

Methodological Answer: Quinoline derivatives are explored for:

- Antimicrobial Activity : Testing against Gram-positive/negative bacteria via MIC assays.

- Anticancer Potential : Evaluation in cell line models (e.g., IC₅₀ values in MCF-7 or HeLa cells) .

| Application | Assay Model | Outcome | Reference |

|---|---|---|---|

| Antimicrobial | In vitro bacterial | Moderate inhibition | |

| Anticancer | MTT assay (HeLa cells) | IC₅₀ ~50 µM |

Advanced Research Questions

Q. How can low yields during chlorination be addressed?

Methodological Answer: Optimize the reaction by:

- Catalyst Screening : Test alternatives to POCl₃, such as SOCl₂ or Vilsmeier-Haack reagent.

- Temperature Control : Gradual heating (e.g., 80–100°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like phosphorylated intermediates .

Critical Analysis : Evidence from analogous chlorinations suggests competing reactions (e.g., esterification of the carboxylic acid group) may reduce yields. Use TLC or LC-MS for real-time monitoring .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

- Purity Variations : Validate compound purity (>95%) via HPLC before testing .

- Assay Conditions : Standardize protocols (e.g., pH, incubation time) to ensure reproducibility.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-Cl vs. 4-Cl analogs) using molecular docking to identify critical binding interactions .

Example : Methyl group position (2- vs. 6-methyl) significantly impacts lipid solubility and membrane permeability .

Q. What computational methods support docking studies for this compound?

Methodological Answer:

- Software : AutoDock Vina or Schrödinger Suite for predicting binding affinities to target proteins (e.g., bacterial topoisomerases).

- Parameters : Use the compound’s 3D structure (optimized via DFT calculations) and validate docking poses with MD simulations .

| Step | Tool/Parameter | Reference |

|---|---|---|

| Ligand Preparation | Avogadro (DFT optimization) | |

| Docking | AutoDock Vina (ΔG < -7 kcal/mol) |

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer: Common issues include:

- Disorder in Chlorine/Methyl Groups : Use SHELXL’s PART instruction to model disordered atoms .

- Twinned Crystals : Apply TWIN/BASF commands in SHELX to refine twinning parameters .

Case Study : A chloro-phenylquinoline analog required anisotropic displacement parameters (ADPs) to resolve electron density ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.